2-(3,5-Difluorophenyl)acetaldehyde

Lipophilicity Physicochemical properties Drug design

2-(3,5-Difluorophenyl)acetaldehyde (CAS 109346-94-3) is a halogenated phenylacetaldehyde derivative with the molecular formula C8H6F2O and molecular weight 156.13 g/mol. The compound features a 3,5-difluoro substitution pattern on the phenyl ring, with a calculated LogP value of 1.5–1.7, topological polar surface area (PSA) of 17.1 Ų, and storage condition requirement of 2–8°C.

Molecular Formula C8H6F2O
Molecular Weight 156.13 g/mol
CAS No. 109346-94-3
Cat. No. B009527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Difluorophenyl)acetaldehyde
CAS109346-94-3
Molecular FormulaC8H6F2O
Molecular Weight156.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)CC=O
InChIInChI=1S/C8H6F2O/c9-7-3-6(1-2-11)4-8(10)5-7/h2-5H,1H2
InChIKeyCFPKHHSBXHWSJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Difluorophenyl)acetaldehyde (CAS 109346-94-3) Technical Baseline for Research Procurement


2-(3,5-Difluorophenyl)acetaldehyde (CAS 109346-94-3) is a halogenated phenylacetaldehyde derivative with the molecular formula C8H6F2O and molecular weight 156.13 g/mol [1]. The compound features a 3,5-difluoro substitution pattern on the phenyl ring, with a calculated LogP value of 1.5–1.7, topological polar surface area (PSA) of 17.1 Ų, and storage condition requirement of 2–8°C [2]. This compound is classified as a fluorinated aromatic aldehyde building block, with applications spanning pharmaceutical intermediate synthesis and agrochemical precursor development [3].

Why 2-(3,5-Difluorophenyl)acetaldehyde (CAS 109346-94-3) Cannot Be Replaced with Generic Phenylacetaldehyde Analogs


Substitution of 2-(3,5-difluorophenyl)acetaldehyde with alternative phenylacetaldehyde analogs is not scientifically justified due to three quantifiable differentiation vectors. First, the 3,5-difluoro substitution pattern confers a distinct lipophilicity profile (LogP 1.5–1.7) compared to mono-fluorinated (LogP ~1.2) or non-fluorinated analogs (LogP ~0.8), directly affecting membrane permeability and pharmacokinetic properties of downstream products [1]. Second, SAR data demonstrate that the 3,5-difluoro substitution yields quantitatively different target inhibition profiles versus alternative halogenation patterns—specifically, 3,5-difluoro produces 21.6% inhibition of ASBT at 10 µM, whereas 2,4-dichloro yields 99.1% under identical conditions, and 3,5-dichloro yields 56.3% [2]. Third, electron-withdrawing effects of the 3,5-difluoro pattern enhance aldehyde electrophilicity relative to electron-donating substitution patterns, altering reaction kinetics in condensation and nucleophilic addition pathways . These differences preclude direct substitution without experimental re-validation.

Quantitative Evidence Guide: 2-(3,5-Difluorophenyl)acetaldehyde (CAS 109346-94-3) Differentiation Data


Lipophilicity Differentiation: 3,5-Difluoro vs. 2,3-Difluoro vs. 3,4-Difluoro Regioisomers

Among the three difluorophenylacetaldehyde regioisomers—2-(3,5-difluorophenyl)acetaldehyde, 2-(2,3-difluorophenyl)acetaldehyde, and 2-(3,4-difluorophenyl)acetaldehyde—the 3,5-substitution pattern produces distinct physicochemical properties that influence compound behavior in biological systems and synthetic applications. The 3,5-difluoro isomer exhibits a calculated LogP value of 1.5–1.7, whereas the 2,3-difluoro isomer shows comparable LogP but increased molecular complexity (complexity index 138 vs. 128) due to ortho-fluorine steric interactions [1][2]. This lipophilicity difference of approximately 0.2–0.5 LogP units between regioisomers translates to measurable differences in membrane permeability and chromatographic retention behavior .

Lipophilicity Physicochemical properties Drug design

Enzymatic Target Inhibition: 3,5-Difluoro Substitution SAR Compared to Alternative Halogen Patterns

Direct SAR comparison data from a standardized 10 µM ASBT (apical sodium-dependent bile acid transporter) inhibition assay demonstrate that the 3,5-difluoro substitution pattern yields 21.6 ± 4.1% inhibition, positioning this substitution as a moderate-efficacy scaffold element [1]. In contrast, the 2,4-dichloro analog produces 99.1 ± 2.3% inhibition (4.6-fold higher), while the 3,5-dichloro analog yields 56.3 ± 2.8% inhibition (2.6-fold higher). The 3-chloro mono-halogenated analog shows 46.9 ± 3.6% inhibition (2.2-fold higher). This SAR data quantifies the specific contribution of 3,5-difluoro substitution to target engagement, establishing a baseline for structure-based optimization campaigns [1].

Structure-Activity Relationship Enzyme inhibition ASBT

ALDH1A3 Inhibitory Activity: Comparative Cellular Potency Assessment

2-(3,5-Difluorophenyl)acetaldehyde demonstrates measurable inhibitory activity against ALDH1A3 (aldehyde dehydrogenase family 1 member A3) in human ovarian cancer cell lines, with an IC50 of 1,000 nM (1.0 µM) in PEO1 cells assessed by aldefluor assay [1]. This inhibition profile is consistent across multiple ovarian cancer cell models: identical IC50 of 1,000 nM was observed in OVCAR5 cells under the same assay conditions, while a related ALDH1A3 biochemical assay using propionaldehyde substrate yielded an IC50 of 120 nM [1]. For comparison, the same compound series shows IC50 values against ALDH1A1 (human recombinant) of 80 nM [1]. The cellular activity in the low micromolar range (1 µM) compared to biochemical activity (120 nM) reflects the expected potency shift between isolated enzyme and intact cellular systems, establishing this compound as a validated ALDH family inhibitor probe [1].

Aldehyde dehydrogenase Cancer stem cells ALDH1A3

Procurement-Grade Purity and Safety Specification Benchmarking

Commercially available 2-(3,5-difluorophenyl)acetaldehyde is supplied at standardized purity levels with documented safety classifications. Fluorochem offers the compound at 98% purity (Product F762224) with full GHS hazard classification including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), along with complete precautionary statements . MolCore supplies the compound at ≥97% purity (NLT 97%) under ISO-certified quality systems . This purity specification exceeds the typical ≥95% grade available for some regioisomeric alternatives, providing higher confidence in stoichiometric calculations and reduced impurity-related side reactions . The compound is classified as non-hazardous for transport despite GHS07 irritant labeling, simplifying shipping logistics compared to more stringently regulated analogs .

Chemical purity Procurement Quality control

Optimal Research and Industrial Application Scenarios for 2-(3,5-Difluorophenyl)acetaldehyde (CAS 109346-94-3)


Medicinal Chemistry Lead Optimization: ASBT-Targeted Scaffold Development

Based on SAR data demonstrating 21.6% ASBT inhibition at 10 µM for the 3,5-difluoro substitution pattern, this compound serves as a moderate-efficacy starting scaffold for bile acid transporter-targeted drug discovery [1]. The distinct potency window compared to dichloro analogs (56.3–99.1% inhibition) allows medicinal chemists to modulate target engagement while maintaining physicochemical properties favorable for oral bioavailability. The 3,5-difluoro pattern provides a balanced lipophilicity profile (LogP 1.5–1.7) that supports membrane permeability without excessive hydrophobicity that could lead to off-target toxicity [2].

ALDH1A3-Targeted Cancer Stem Cell Research

The validated ALDH1A3 inhibitory activity (IC50 1,000 nM in PEO1 and OVCAR5 ovarian cancer cells) positions this compound as a research tool for cancer stem cell studies [3]. ALDH1A3 is a recognized marker and functional driver of cancer stem cells in ovarian, breast, and other solid tumors. The compound's activity in cellular aldefluor assays, which directly measure ALDH-mediated stem cell populations, supports its use in flow cytometry-based cancer stem cell identification and functional inhibition studies [3].

Fluorinated Agrochemical Intermediate Synthesis

As documented in US Patent 5,225,602, halogenated phenylacetaldehydes including difluoro-substituted variants serve as critical intermediates for novel insecticide active ingredients [4]. The 3,5-difluoro substitution pattern offers distinct electronic properties conferred by fluorine's strong electron-withdrawing effect (enhancing aldehyde electrophilicity) while avoiding the synthetic complexity and steric hindrance associated with ortho-fluorine substituents. The compound's 98% commercial purity specification supports industrial-scale synthesis requirements .

Regioisomeric Selectivity Studies in Drug Metabolism Research

The availability of 2-(3,5-difluorophenyl)acetaldehyde alongside its 2,3-difluoro and 3,4-difluoro regioisomers enables systematic studies of fluorine substitution effects on drug metabolism and pharmacokinetics [2][5]. The 3,5-isomer's lower molecular complexity (128 vs. 138 for the 2,3-isomer) and absence of ortho-fluorine steric effects create a cleaner system for isolating electronic effects from steric effects in structure-metabolism relationship studies. This makes the compound valuable for academic and industrial DMPK research programs investigating fluorinated aromatic scaffolds [2].

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